molecular formula C12H13NO6 B14126821 Dimethyl (3-Methyl-4-nitrophenyl)malonate

Dimethyl (3-Methyl-4-nitrophenyl)malonate

Cat. No.: B14126821
M. Wt: 267.23 g/mol
InChI Key: CNICFJUBZDBLNU-UHFFFAOYSA-N
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Description

Dimethyl (3-Methyl-4-nitrophenyl)malonate is an organic compound that belongs to the class of malonates, which are diesters of malonic acid. This compound is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, which is further connected to a malonate ester. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-Methyl-4-nitrophenyl)malonate can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate with an appropriate halide, followed by hydrolysis and decarboxylation. The general steps are as follows:

    Deprotonation: The ester is deprotonated using a base such as sodium ethoxide to form an enolate.

    Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide, such as 3-Methyl-4-nitrophenyl bromide.

    Hydrolysis: The ester is hydrolyzed to form a carboxylic acid.

    Decarboxylation: The carboxylic acid undergoes decarboxylation to yield the desired product

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of chloroacetic acid and sodium cyanide in the esterification process is also common .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-Methyl-4-nitrophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Amines, alcohols.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Dimethyl (3-Methyl-4-nitrophenyl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (3-Methyl-4-nitrophenyl)malonate involves its interaction with specific molecular targets and pathways. For example, the reduction of the nitro group to an amine group can lead to the formation of biologically active compounds that interact with enzymes or receptors in biological systems. The ester groups can also undergo hydrolysis to release active carboxylic acids that participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (3-Methyl-4-nitrophenyl)malonate is unique due to the presence of both a nitro group and a malonate ester, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

dimethyl 2-(3-methyl-4-nitrophenyl)propanedioate

InChI

InChI=1S/C12H13NO6/c1-7-6-8(4-5-9(7)13(16)17)10(11(14)18-2)12(15)19-3/h4-6,10H,1-3H3

InChI Key

CNICFJUBZDBLNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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